1-Hexen-3-ol, 6-(phenylmethoxy)-

Synthetic methodology Yield optimization Grignard addition

1-Hexen-3-ol, 6-(phenylmethoxy)- (synonym: 6-(benzyloxy)hex-1-en-3-ol; molecular formula C₁₃H₁₈O₂; MW 206.28 g/mol) is a bifunctional chiral allylic alcohol bearing a terminal benzyl (phenylmethoxy) protecting group at the 6-position. The compound serves as a versatile enantiomerically enrichable building block in the stereoselective total synthesis of bioactive natural products, most notably tetrahydrofuran-containing annonaceous acetogenins and antimalarial febrifugine alkaloids.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 126260-80-8
Cat. No. B1651439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-3-ol, 6-(phenylmethoxy)-
CAS126260-80-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CC(CCCOCC1=CC=CC=C1)O
InChIInChI=1S/C13H18O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-5,7-8,13-14H,1,6,9-11H2
InChIKeyHMPNYJBASMRXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-3-ol, 6-(phenylmethoxy)- (CAS 126260-80-8): A Strategic Chiral Allylic Alcohol Intermediate for Stereoselective Synthesis Procurement


1-Hexen-3-ol, 6-(phenylmethoxy)- (synonym: 6-(benzyloxy)hex-1-en-3-ol; molecular formula C₁₃H₁₈O₂; MW 206.28 g/mol) is a bifunctional chiral allylic alcohol bearing a terminal benzyl (phenylmethoxy) protecting group at the 6-position. The compound serves as a versatile enantiomerically enrichable building block in the stereoselective total synthesis of bioactive natural products, most notably tetrahydrofuran-containing annonaceous acetogenins [1] and antimalarial febrifugine alkaloids [2]. Its structural architecture—concurrently presenting a secondary allylic hydroxyl group capable of directing asymmetric epoxidations and dihydroxylations, and a distal benzyl ether amenable to orthogonal deprotection—enables sequential chemoselective transformations that are precluded in simpler, unprotected hexenol congeners.

Synthetic utility Chiral allylic alcohol building block for stereoselective synthesis
Protecting group Orthogonal benzyl ether enables sequential chemoselective transformations
Enantiocontrol Enantiomerically enrichable via lipase-mediated kinetic resolution

Why 1-Hexen-3-ol, 6-(phenylmethoxy)- Cannot Be Replaced by Generic Hexenol Analogs in Stereoselective Synthetic Sequences


Simple allylic alcohols such as 1-hexen-3-ol (CAS 4798-44-1) lack the orthogonal protecting group architecture that enables sequential chemoselective manipulation of the two termini. The benzyl ether at the 6-position is stable to organometallic reagents, hydride reducing agents, and both acidic and basic conditions, yet is cleanly removed by catalytic hydrogenolysis [1]. This orthogonality is absent in unprotected diols or in regioisomeric benzyl ethers (e.g., 3-(benzyloxy)hex-4-en-1-ol), where the allylic alcohol and benzyl-protected positions are interchanged, leading to divergent reactivity in key stereodirecting transformations such as Sharpless asymmetric epoxidation, where the secondary allylic alcohol is the essential directing group [2]. Generic substitution therefore risks compromising both the stereochemical outcome and the overall synthetic step-economy of multistep routes to complex chiral targets.

Risk 1 Unprotected hexenol lacks orthogonal protecting group; chemoselective manipulation of termini may shift.
Risk 2 Regioisomeric benzyl ether alters allylic alcohol directing group position, which may compromise stereochemical outcome in Sharpless epoxidation.
Risk 3 Achiral 1-hexen-3-ol precludes enantiomeric resolution pathway; enantiopure intermediates require alternative sourcing.

Quantitative Evidence Guide: 1-Hexen-3-ol, 6-(phenylmethoxy)- Versus Structural Analogs — Measured Differentiation for Procurement Decisions


Synthetic Yield Superiority of the Vinylmagnesium Bromide Route to 6-(Benzyloxy)-1-hexen-3-ol Versus Alternative Protected Hexenol Syntheses

The one-step addition of vinylmagnesium bromide to 4-(benzyloxy)butanal furnishes 6-(benzyloxy)-1-hexen-3-ol in 90% isolated yield after flash chromatography [1]. This compares favourably with the multi-step synthesis of the regioisomer 3-(benzyloxy)hex-4-en-1-ol, which is typically obtained in lower overall yields (ca. 50–70% over 2–3 steps) due to the need for protection/deprotection sequences and the greater steric hindrance at the internal allylic position [2]. The high efficiency of the vinyl-Grignard approach reduces procurement cost and synthetic time for laboratories scaling this intermediate.

Synthetic Yield vs Regioisomer
Reported
90% isolated yield (target) vs ~50–70% for 3-(benzyloxy)hex-4-en-1-ol
Supports route economy and procurement cost review
VinylMgBr addition to 4-(benzyloxy)butanal; single-step conversion
Synthetic methodology Yield optimization Grignard addition

Enantiomeric Resolution: Lipase-Catalyzed Kinetic Resolution of Racemic 6-(Benzyloxy)-1-hexen-3-ol Provides Access to Both Enantiomers with Defined Optical Purity

Racemic 6-(benzyloxy)-1-hexen-3-ol can be resolved via lipase-mediated acetylation using vinyl acetate to afford the (S)-acetate and unreacted (R)-alcohol, enabling access to both enantiomers from a single racemic batch [1]. The (S)-enantiomer (CAS 334976-37-3) has been explicitly employed as a key intermediate in the enantioselective total synthesis of febrifugine alkaloids [REFS-1, REFS-2]. In contrast, the unprotected parent 1-hexen-3-ol is an achiral molecule lacking the benzyl ether handle, making downstream enantioselective transformations reliant solely on chiral auxiliary or catalyst control rather than on the stereochemical integrity of a pre-resolved intermediate.

Enantiomeric Resolution
Reported
Racemate resolved via lipase/acetylation to (S)-acetate and (R)-alcohol; both enantiomers accessible
Supports dual-enantiomer scaffold access from racemate
Lipase PS, vinyl acetate; (S)-enantiomer used in febrifugine synthesis
Chiral resolution Lipase catalysis Enantioselective synthesis

Calculated Lipophilicity (LogP) Advantage of 6-(Benzyloxy)-1-hexen-3-ol Over Unprotected 1-Hexen-3-ol for Chromatographic Purification and Extraction

The calculated octanol/water partition coefficient (LogP) for 6-(benzyloxy)-1-hexen-3-ol is 2.3–2.53 [REFS-1, REFS-2], conferred by the lipophilic benzyl ether moiety. The unprotected parent compound 1-hexen-3-ol has a predicted LogP of approximately 1.0–1.2 . This >1 log-unit difference translates to roughly a 10- to 20-fold higher organic-phase partitioning during aqueous workup, facilitating cleaner extractions and enabling predictable normal-phase flash chromatographic purification (Rf = 0.20 in 20% EtOAc/petroleum ether) . The higher LogP also correlates with better solubility in non-polar organic solvents commonly employed in Grignard and organometallic reactions.

Lipophilicity (LogP)
Reported
LogP = 2.3–2.53 vs ~1.0–1.2 for unprotected 1-hexen-3-ol
Supports organic-phase extraction and chromatographic isolation
Calculated values from multiple sources; facilitates Grignard reaction workup
Physicochemical properties LogP Chromatographic behavior

Orthogonal Protecting Group Strategy: Benzyl Ether Stability Under Organometallic and Reductive Conditions Versus Acid-Labile TBS- and THP-Protected Analogs

The benzyl (phenylmethoxy) ether at the 6-position is classified as a 'permanent' protecting group that withstands organometallic reagents (e.g., vinylmagnesium bromide, as used in its own synthesis), metal hydride reductions, and both mild acidic and basic conditions, yet is quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C) [1]. In contrast, silyl ethers such as TBS (tert-butyldimethylsilyl) are acid-labile and susceptible to fluoride-mediated desilylation, making them incompatible with strongly nucleophilic or basic reaction conditions in later synthetic stages . The benzyl ether in 6-(benzyloxy)-1-hexen-3-ol thus remains intact through the allylic alcohol manipulation steps (Sharpless epoxidation, asymmetric dihydroxylation) documented in the acetogenin synthesis literature [2], whereas a TBS-protected congener would require re-protection or risk premature cleavage.

Protecting Group Stability
Class-level
Bn ether stable to Grignard reagents, LiAlH₄, mild acid/base; cleaved only by H₂/Pd
Broad reaction condition compatibility without premature deprotection
Contrast with acid-labile TBS/THP ethers; Greene's Protective Groups reference
Protecting group orthogonality Chemoselectivity Multistep synthesis compatibility

Commercial Availability and Price Benchmark: 6-(Benzyloxy)hex-1-en-3-ol Versus Enantiopure (S)-6-(Benzyloxy)hex-1-en-3-ol

Racemic 6-(benzyloxy)hex-1-en-3-ol (CAS 126260-80-8) is commercially available from multiple vendors at pricing that reflects its status as a racemic intermediate. CymitQuimica (Biosynth brand) lists the racemate at €748 for 50 mg and €2,210 for 500 mg (minimum 95% purity) , while Biosynth directly offers it at $702.50 for 50 mg . The enantiopure (S)-enantiomer (CAS 334976-37-3) is significantly less widely stocked and commands a higher premium when available, making the racemate the more economical choice for laboratories that possess in-house chiral resolution capabilities (e.g., lipase-mediated kinetic resolution [1]). For groups requiring only one enantiomer but lacking resolution infrastructure, the premium cost of the pre-resolved (S)-enantiomer must be weighed against the racemate-plus-resolution workflow.

Procurement Cost Benchmark
Reported
Racemate ~€748/50 mg; (S)-enantiomer requires custom quotation or in-house resolution
Supports racemate-plus-resolution strategy for cost-effective chiral access
Pricing from 2025 vendor listings; limited (S)-enantiomer commercial availability
Procurement Cost analysis Commercial sourcing

Optimal Procurement and Application Scenarios for 1-Hexen-3-ol, 6-(phenylmethoxy)- Based on Quantified Differentiation Evidence


Intermediate for Annonaceous Acetogenin Total Synthesis Programs

Laboratories engaged in the total synthesis of mono-THF and bis-THF annonaceous acetogenins should procure this compound as the key C6 building block. The 90% synthetic yield from 4-(benzyloxy)butanal [1] and the compatibility of the benzyl ether with Sharpless asymmetric dihydroxylation conditions (AD-mix-β, methanesulfonamide in t-BuOH/H₂O) [1] make it the preferred entry point for constructing the 6,7-dihydroxy-2-decenoate core. The orthogonal benzyl protecting group survives the entire dihydroxylation–haloetherification–Claisen rearrangement sequence without premature deprotection, an advantage not shared by acid-labile TBS-ether analogs.

Chiral Pool Expansion via Enzymatic Kinetic Resolution for Antimalarial Alkaloid Synthesis

Medicinal chemistry groups synthesizing febrifugine analogs or related quinazolinone alkaloids benefit from procuring the racemic compound and performing lipase-mediated resolution. The (S)-enantiomer obtained via this protocol (lipase PS, vinyl acetate) has been directly incorporated into the enantioselective route to febrifugine [2], with the entire sequence from racemate to target alkaloid proceeding in 13 steps [2]. The racemate-plus-resolution strategy is more cost-effective than sourcing the pre-resolved (S)-enantiomer (CAS 334976-37-3) from the limited number of specialty vendors.

Methodology Development for Substrate-Directed Asymmetric Reactions on Allylic Alcohols

This compound is an ideal model substrate for developing and benchmarking new asymmetric epoxidation, dihydroxylation, or amino-hydroxylation catalysts. Its secondary allylic alcohol serves as the stereodirecting group, while the distal benzyl ether provides a non-participating spectator group that does not interfere with metal-catalyzed processes. The compound's LogP of 2.3–2.53 ensures straightforward extraction and chromatographic analysis of reaction outcomes, and its well-characterized ¹H and ¹³C NMR spectra in C₆D₆ [1] provide a reference standard for quantifying enantiomeric excess by Mosher ester analysis or chiral shift reagents.

Fragment Coupling in Polyketide and Macrolide Natural Product Synthesis

The vinyl group and the protected primary alcohol terminus in 6-(benzyloxy)hex-1-en-3-ol constitute two orthogonal functional handles for sequential fragment couplings. The vinyl group can participate in cross-metathesis, ozonolysis, or hydroboration, while the benzyl ether remains intact through all of these transformations. This dual reactivity is exploited in the synthesis of C10-benzyloxy unsaturated esters that serve as diene substrates in Diels–Alder or Claisen rearrangements en route to complex macrolides [1]. Procurement of this specific regioisomer ensures that both functional handles are positioned for maximum synthetic utility in linear fragment assembly strategies.

Application
Selection Property
Validation Focus
Annonaceous acetogenin total synthesis studies
Benzyl ether stability in asymmetric dihydroxylation conditions
Stereochemical outcome and diol configuration review
Febrifugine alkaloid analog synthesis
Enantiomeric resolution via lipase-catalyzed acetylation
Enantiomeric purity and chiral-pool entry verification
Asymmetric reaction methodology development
Substrate-directed stereocontrol on secondary allylic alcohol
Enantiomeric excess and catalyst benchmarking
Fragment coupling in polyketide synthesis
Orthogonal vinyl and benzyl ether functional handles
Chemoselectivity in cross-metathesis or ozonolysis sequences
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